二甘醇-d8

描述

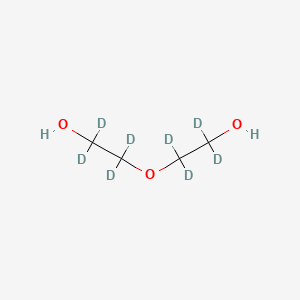

Diethylene Glycol-d8 is a stable isotope labelled compound . It is also known as Ethan-1,1,2,2-d4-ol, 2,2’-oxybis-, 2,2’-Oxybis [ethan-1,1,2,2-d4-ol], and Diethylene G . It has a molecular formula of C4 2H8 H2 O3 and a molecular weight of 114.17 .

Synthesis Analysis

Diethylene glycol is produced by the partial hydrolysis of ethylene oxide . Depending on the conditions, varying amounts of diethylene glycol and related glycols are produced. The resulting product is two ethylene glycol molecules joined by an ether bond . The industry generally operates to maximize the production of ethylene glycol, the primary product .

Molecular Structure Analysis

The linear formula of Diethylene Glycol-d8 is (HOCD2CD2)2O . It has a molecular weight of 114.17 .

Chemical Reactions Analysis

Diethylene glycol is a widely used solvent . It can be a normal ingredient in various consumer products, and it can be a contaminant . It has been misused to sweeten wine and beer, and to viscosify oral and topical pharmaceutical products .

Physical And Chemical Properties Analysis

Diethylene Glycol-d8 is a colorless, practically odorless, and hygroscopic liquid with a sweetish taste . It is miscible in water, alcohol, ether, acetone, and ethylene glycol .

科学研究应用

环境应用:

- DEG 用作乙醇-柴油混合物中的添加剂,改善了这些燃料的环境效益。研究表明,某些与 DEG 混合的燃料可以提供优于生物柴油和传统柴油燃料的优势 (Herreros, Schroer, Sukjit, & Tsolakis, 2015).

- 在海上天然气平台中,DEG 用于防止水合物形成和抑制腐蚀。研究了它通过产生的地层水排放释放到海洋环境中的情况,这表明监测此类排放物中的 DEG 含量非常重要 (Cappiello, Famiglini, Palma, Pierini, Trufelli, Maggi, Manfra, & Mannozzi, 2007).

毒理学和健康影响:

- 研究了 DEG 的毒性,特别是其作用机制及其代谢物对器官系统的影响。一项研究调查了 DEG 的急性毒性,重点关注肾脏和肝脏损伤 (Besenhofer, Adegboyega, Bartels, Filary, Perala, McLaren, & McMartin, 2010).

- 还评估了 DEG 与海上平台产生的水对海洋生物的毒性作用,显示出对不同海洋物种的不同影响 (Tornambé, Manfra, Mariani, Faraponova, Onorati, Savorelli, Cicero, & Lamberti, 2012).

材料科学与工程:

- DEG 用于引发单体的开环聚合,用于创建交联网络,可能对组织工程应用有用 (Davis, Burdick, & Anseth, 2003).

- 它已应用于聚合物的合成中,例如在制备硬脂酸二甘醇酯 (DGD) 中,DGD 是一种用于细胞化学研究的多功能介质 (Huang, Mieziewska, Philp, Veen, & Aguirre, 1993).

生化研究:

- 研究了 DEG 的代谢及其抑制,特别关注其肾毒性作用。这项研究对于了解 DEG 中毒和开发潜在解毒剂至关重要 (Landry, Dunning, Conrad, Hitt, & McMartin, 2013).

安全和危害

Diethylene Glycol-d8 should not get in eyes, on skin, or on clothing . It is advised to wear personal protective equipment/face protection and use only under a chemical fume hood . It should not be breathed in as mist/vapors/spray and should not be ingested . If swallowed, immediate medical assistance should be sought .

作用机制

Target of Action

Diethylene Glycol-d8, also known as 2-(2-Hydroxyethoxy)ethanol-D8, is an organic compound that primarily targets the kidneys . Its main nephrotoxic by-product is diglycolic acid (DGA) .

Mode of Action

The compound interacts with its targets, causing a specific necrotic toxicity in the kidney proximal tubule . This interaction is facilitated by DGA, which leads to marked vacuolization and edema of epithelial cells . These changes obstruct the lumen, reducing urine flow and consequently resulting in anuria and uremia .

Biochemical Pathways

The metabolic processes related to Diethylene Glycol-d8 poisoning involve the production of DGA . This compound has been shown to induce mitochondrial dysfunction in human proximal tubule (HPT) cells . It acts as a calcium chelator with a potency as strong as the classic calcium chelator, EGTA . DGA also inhibits mitochondrial respiration using glutamate/malate as substrate in concentrations less than that observed in rat kidneys after DEG treatment . This effect is related to its ability to chelate calcium . Independent of this, DGA also reduces succinate-supported respiration, likely due to its ability to inhibit succinate dehydrogenase .

Result of Action

The molecular and cellular effects of Diethylene Glycol-d8’s action include gastrointestinal symptoms, such as nausea, vomiting, abdominal pain, and diarrhea . It also leads to renal failure, and later, encephalopathy and neuropathy . The kidney injury in DEG poisoning is secondary to proximal tubular necrosis caused by DGA .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diethylene Glycol-d8. Some chemicals like bis-2-ethylhexyl adipate (DEHA), diisobutyl adipate (DIBA), ATBC, DINCH, bis-2-ethylhexyl sebacate (DOS), diethylene glycol dibenzoate (DEGDB), DEHT, and phosphate esters showed the potential to cause toxicity in aquatic species . Therefore, the environmental context can significantly impact the compound’s action.

生化分析

Biochemical Properties

Diethylene Glycol-d8 is metabolized by alcohol dehydrogenase to toxic metabolites predominantly, HEAA and DGA . These metabolites interact with various enzymes and proteins within the body, leading to a series of biochemical reactions . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

Diethylene Glycol-d8 has significant effects on various types of cells and cellular processes. It is nephrotoxic, potentially resulting in high morbidity and mortality . Its main nephrotoxic by-product is diglycolic acid (DGA), which causes proximal tubular necrosis . This leads to marked vacuolization and edema of epithelial cells, reducing urine flow and consequently resulting in anuria and uremia .

Molecular Mechanism

The molecular mechanism of Diethylene Glycol-d8 involves its metabolism to diglycolic acid (DGA), which is the toxic metabolite responsible for DEG-induced proximal tubular necrosis . DGA induces a classical necrotic cell death with minimal effects on typical markers of apoptosis (caspase-3 activity and annexin V staining). Furthermore, cellular ATP is substantially decreased by DGA, and this decrease precedes the significant increase in LDH release indicating the necrotic cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diethylene Glycol-d8 change over time. For instance, the kidney injury in DEG poisoning is secondary to proximal tubular necrosis caused by DGA . This leads to marked vacuolization and edema of epithelial cells, obstructing the lumen, reducing urine flow and, consequently, resulting in anuria and uremia .

Dosage Effects in Animal Models

The effects of Diethylene Glycol-d8 vary with different dosages in animal models. For instance, survival rate of animals administered intraperitoneally with a single acute dose of 1000 mg/kg DEGEE was 100% with no significant changes in the behavioural and histological parameters. The dose of 3000 mg/kg and above led to total mortality within 14 days of acute exposure .

Metabolic Pathways

Diethylene Glycol-d8 is involved in various metabolic pathways. It is oxidized by alcohol dehydrogenase (ADH) to 2-hydroxyethoxy acetaldehyde. After that, 2-hydroxyethoxy acetaldehyde is converted by aldehyde dehydrogenase (ALDH) to 2-hydroxyethoxy acetic acid (HEAA), responsible for metabolic acidosis and organ dysfunction .

Transport and Distribution

The transport and distribution of Diethylene Glycol-d8 within cells and tissues are not well studied. Given its physicochemical properties, it is likely that it can diffuse across cell membranes and distribute throughout the body .

Subcellular Localization

Given its physicochemical properties and its interactions with various cellular components, it is likely that it can be found in various subcellular compartments .

属性

IUPAC Name |

1,1,2,2-tetradeuterio-2-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHSVFCYNBDYFN-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC([2H])([2H])C([2H])([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745848 | |

| Record name | 2,2'-Oxydi[(~2~H_4_)ethan-1-ol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102867-56-1 | |

| Record name | 2,2'-Oxydi[(~2~H_4_)ethan-1-ol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(ethylene-d8 glycol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea](/img/structure/B568811.png)

![4-N-[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]cyclohexane-1,4-diamine;hydrochloride](/img/structure/B568812.png)

![2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol](/img/structure/B568820.png)

![Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B568822.png)